molecular formula C7H12F3N B1316592 3-(Trifluoromethyl)cyclohexanamine CAS No. 23566-61-2

3-(Trifluoromethyl)cyclohexanamine

Cat. No. B1316592
CAS RN: 23566-61-2
M. Wt: 167.17 g/mol
InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanamine is a unique chemical compound with the empirical formula C7H12F3N . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethyl)cyclohexanamine is 167.17 . The SMILES string representation of its structure is NC1CCCC(C(F)(F)F)C1 .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)cyclohexanamine is a solid substance . It has a molecular weight of 167.17 and its empirical formula is C7H12F3N .

Scientific Research Applications

Analytical Profiles in Biological Matrices

3-(Trifluoromethyl)cyclohexanamine, as part of the arylcyclohexylamines class, was characterized through various methods such as gas chromatography and mass spectrometry. An analysis method was developed using liquid chromatography and ultraviolet detection for qualitative and quantitative determination in biological matrices like blood, urine, and vitreous humor, proving its analytical significance in toxicology studies (De Paoli et al., 2013).

Chemical Synthesis and Stereoselectivity

The synthesis of 3-(Trifluoromethyl)cyclohexanamine involves PtO2-mediated hydrogenation of trifluoromethylanilines, demonstrating a process with remarkable stereoselectivity favoring cis-isomers, showcasing its relevance in chemical synthesis and stereoselective transformations (Alekseenko et al., 2012).

Catalytic Applications

In the realm of catalysis, 3-(Trifluoromethyl)cyclohexanamine has found utility. For instance, it has been used in Fe-catalyzed cyclopropanation of olefins, leading to the formation of trifluoromethylated cyclopropanes, indicating its applicability in creating novel molecular structures with trifluoromethyl groups (Duan et al., 2016).

Medicinal Chemistry

The compound has been instrumental in medicinal chemistry, particularly in the design and synthesis of drug candidates. Its incorporation into small molecules enhances efficacy, improves cellular membrane permeability, and increases robustness against oxidative metabolism, making it a vital component in drug development processes (Nagib & MacMillan, 2011).

Polyimide Synthesis

3-(Trifluoromethyl)cyclohexanamine contributes to the synthesis of organosoluble polyimides, revealing its significance in material science. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, marking its importance in the creation of advanced materials (Yang et al., 2004).

Safety And Hazards

3-(Trifluoromethyl)cyclohexanamine is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements of P301 + P330 + P331 + P310 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCACAFKNHPVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585449
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)cyclohexanamine

CAS RN

23566-61-2, 56287-83-3
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 200 parts of 3-aminobenzotrifluoride, 4 parts of sodium methoxide, 15 parts of 5% ruthenium on alumina, and 200 parts of dioxane is heated in an autoclave at 175°C. under 5,000 p.s.i. of hydrogen for 4 hours. The reaction mixture is cooled and filtered and the solvent is evaporated in a rotary evaporator. The residue is distilled to give 159 parts of 3-trifluoromethylcyclohexylamine, b.p. 69°-70°/27 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Velter, FP Bischoff, D Berthelot, M De Cleyn… - Bioorganic & Medicinal …, 2014 - Elsevier
The design and synthesis of a novel series of potent gamma secretase modulators is described. Exploration of various spacer groups between the triazole ring and the aromatic …
Number of citations: 20 www.sciencedirect.com

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